1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate
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Overview
Description
1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with m-toluidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the chromene ring or the amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chromene ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . Additionally, it may interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2H-chromene-3-carboxylate: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
Coumarin derivatives: These compounds share a similar chromene structure and exhibit diverse biological activities, including anticoagulant and antimicrobial properties.
Uniqueness
1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate is unique due to the presence of the m-tolylamino group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[1-(3-methylanilino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-13-6-5-8-17(10-13)21-19(22)14(2)25-20(23)16-11-15-7-3-4-9-18(15)24-12-16/h3-11,14H,12H2,1-2H3,(H,21,22) |
InChI Key |
LLXJNCOABWFZBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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